molecular formula C16H17BrN2O2 B7553784 N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide

N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide

Cat. No. B7553784
M. Wt: 349.22 g/mol
InChI Key: DKPNHPGNPAYXKV-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide, also known as BRD73954, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of molecules known as small-molecule inhibitors, which have the ability to selectively target specific proteins and enzymes involved in disease processes.

Mechanism of Action

N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide binds to the acetyl-lysine recognition pocket of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes involved in disease processes, such as cell proliferation, inflammation, and immune response. The selective targeting of BET proteins by N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide makes it a promising therapeutic agent with minimal off-target effects.
Biochemical and Physiological Effects
N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer, it has been shown to inhibit cell proliferation and induce apoptosis in several types of cancer cells, including breast cancer, prostate cancer, and leukemia. Inflammation and autoimmune disorders are also potential therapeutic targets for N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide, as it has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide in lab experiments include its selectivity for BET proteins, its ability to modulate gene expression, and its potential therapeutic applications in various diseases. However, there are also limitations to its use, including its relatively low potency compared to other BET inhibitors and its potential toxicity at higher doses.

Future Directions

There are several future directions for research on N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide, including the development of more potent analogs with improved selectivity and efficacy, the identification of novel disease targets for BET inhibitors, and the evaluation of its potential as a combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide and its effects on gene expression and cellular signaling pathways.

Synthesis Methods

The synthesis of N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide involves several steps, starting with the reaction of 2-bromopyridine with methyl magnesium bromide to form 2-methylpyridine. This is followed by the reaction of 2-methylpyridine with phenylacetyl chloride to form N-methyl-N-phenyl-2-methylpyridine-2-carboxamide. The final step involves the reaction of N-methyl-N-phenyl-2-methylpyridine-2-carboxamide with methyl 2-bromo-2-phenylpropanoate to form N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to selectively target the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development and progression of various diseases, making them attractive targets for therapeutic intervention.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-16(21-3,12-7-5-4-6-8-12)15(20)19(2)14-10-9-13(17)11-18-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPNHPGNPAYXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)N(C)C2=NC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide

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